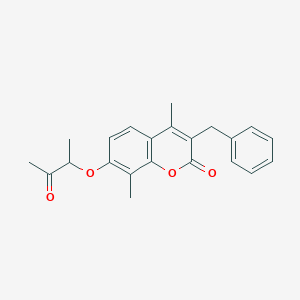![molecular formula C22H17ClO4 B14957267 2-(4-chlorophenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione](/img/structure/B14957267.png)
2-(4-chlorophenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione is a complex organic compound belonging to the class of pyranochromenes. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a chlorophenyl group and a fused pyranochromene ring system, makes it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of resorcinol with 3-chloropropanoic acid to form an intermediate chroman-4-one derivative. This intermediate undergoes further reactions, including Claisen rearrangement and cyclization, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also considered to minimize environmental impact .
化学反応の分析
Types of Reactions
2-(4-chlorophenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Halogenation, nitration, and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various substituted pyranochromenes, quinones, and dihydro derivatives, each with distinct chemical and biological properties .
科学的研究の応用
2-(4-chlorophenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential antibacterial and antioxidant properties.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 2-(4-chlorophenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors involved in disease processes. Molecular docking studies have shown that similar compounds can selectively bind to the colchicine binding site of tubulin, thereby exerting antiproliferative effects .
類似化合物との比較
Similar Compounds
3,4-dihydropyrano[3,2-c]chromenes: Known for their anti-tumor and anti-inflammatory properties.
Dihydropyrano[2,3-c]pyrazoles: Exhibiting antimicrobial and anticancer activities.
Pyrano[2,3-c]carbazoles: Studied for their anticancer and antibacterial activities.
Uniqueness
2-(4-chlorophenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione is unique due to its specific structural features, such as the chlorophenyl group and the fused pyranochromene ring system. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific investigations.
特性
分子式 |
C22H17ClO4 |
|---|---|
分子量 |
380.8 g/mol |
IUPAC名 |
4-(4-chlorophenyl)-8-methyl-3,11-dioxatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2(7),8,13(17)-tetraene-6,12-dione |
InChI |
InChI=1S/C22H17ClO4/c1-11-9-18-20(14-3-2-4-15(14)22(25)27-18)21-19(11)16(24)10-17(26-21)12-5-7-13(23)8-6-12/h5-9,17H,2-4,10H2,1H3 |
InChIキー |
XLLRTUMTGDONEX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C4=C1C(=O)CC(O4)C5=CC=C(C=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[2-(4-bromophenyl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B14957197.png)

![2-benzoyl-N~1~-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B14957209.png)
![methyl 5-({[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)furan-2-carboxylate](/img/structure/B14957216.png)

![2-(2-Amino-6-methyl-5-phenylpyrimidin-4-yl)-5-[(2-methylphenyl)methoxy]phenol](/img/structure/B14957234.png)
![5,7-bis[(2-chlorobenzyl)oxy]-2-phenyl-4H-chromen-4-one](/img/structure/B14957237.png)
![prop-2-en-1-yl [(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate](/img/structure/B14957244.png)
![N-[(2S)-1-(4-benzylpiperazin-1-yl)-1-oxopropan-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B14957249.png)
![8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B14957252.png)
![N-[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoyl]-D-isoleucine](/img/structure/B14957253.png)
![N~2~-[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]-L-arginine](/img/structure/B14957254.png)
![butyl [(2-oxo-4-phenyl-2H-benzo[h]chromen-7-yl)oxy]acetate](/img/structure/B14957255.png)

